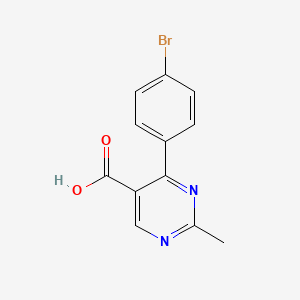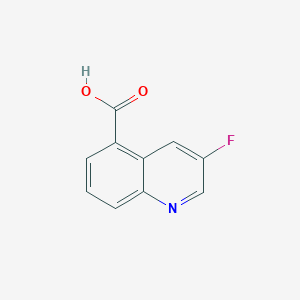
3-Fluoroquinoline-5-carboxylic acid
Übersicht
Beschreibung
3-Fluoroquinoline-5-carboxylic acid, also known as 3-FQA, is a fluorinated derivative of quinoline . It has a molecular weight of 191.16 .
Synthesis Analysis
The synthesis of fluoroquinolones involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-5-carboxylic acid is represented by the linear formula C10H6FNO2 .Chemical Reactions Analysis
Fluorinated quinolines, such as 3-Fluoroquinoline-5-carboxylic acid, are known to undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
3-Fluoroquinoline-5-carboxylic acid is a solid at room temperature. It is stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Fluoroquinolones in Antibacterial Applications
- Field : Pharmaceutical Chemistry
- Application : Fluoroquinolones, a family of antibacterials, have been used in the world pharmaceutical market for nearly three decades . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Method : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction .
- Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
Carboxylic Acids in Organic Synthesis
- Field : Organic Chemistry
- Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
- Method : Carboxylic acids can be used in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : Carboxylic acids can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
Carboxylic Acids in Nanotechnology
- Field : Nanotechnology
- Application : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Method : The use of carboxylic acids in nanotechnology involves the modification of the surface of nanoparticles or nanostructures .
- Results : This application allows for the creation of new nanomaterials .
Carboxylic Acids in Polymer Science
- Field : Polymer Science
- Application : In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Method : Carboxylic acids can be used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
- Results : The use of carboxylic acids in polymer science leads to the creation of new materials with unique properties .
Carboxylic Acids in the Medical Field
- Field : Medical Science
- Application : Carboxylic acids have applications in the medical field, including the production of pharmaceutical drugs .
- Method : The chemical structure of carboxylic acids, which is highly polar, allows them to interact easily with other polar compounds, making them active in organic reactions .
- Results : The use of carboxylic acids in the medical field has led to the development of various pharmaceutical drugs .
Carboxylic Acids in the Food Industry
- Field : Food Science
- Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .
- Method : These carboxylic acids can be obtained by different routes, including fermentation .
- Results : The use of carboxylic acids in the food industry has led to the development of various food products .
Carboxylic Acids in the Medical Field
- Field : Medical Science
- Application : Carboxylic acids have applications in the medical field, including the production of pharmaceutical drugs .
- Method : The chemical structure of carboxylic acids, which is highly polar, allows them to interact easily with other polar compounds, making them active in organic reactions .
- Results : The use of carboxylic acids in the medical field has led to the development of various pharmaceutical drugs .
Carboxylic Acids in the Food Industry
- Field : Food Science
- Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .
- Method : These carboxylic acids can be obtained by different routes, including fermentation .
- Results : The use of carboxylic acids in the food industry has led to the development of various food products .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPFWYDCWXBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



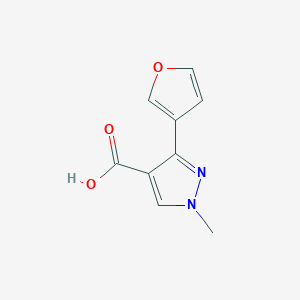

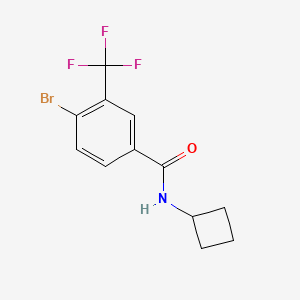
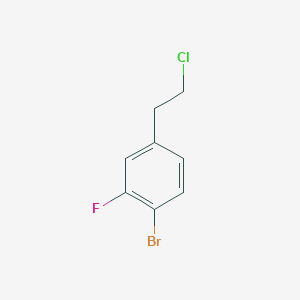
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
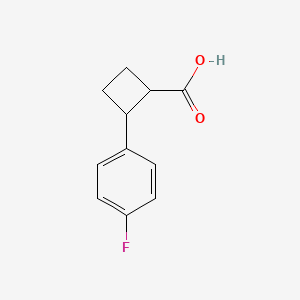
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
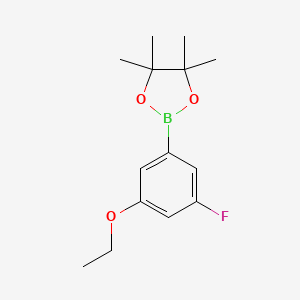
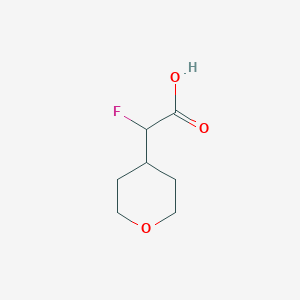
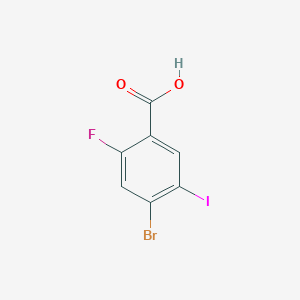
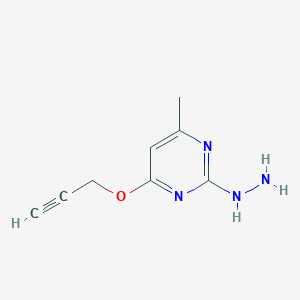
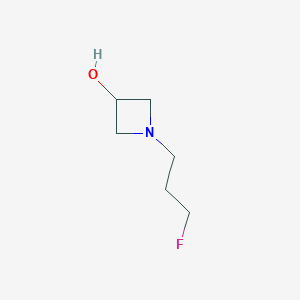
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
